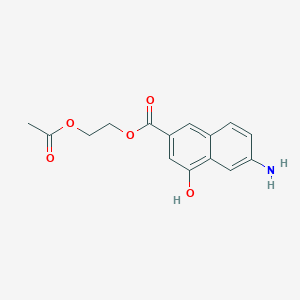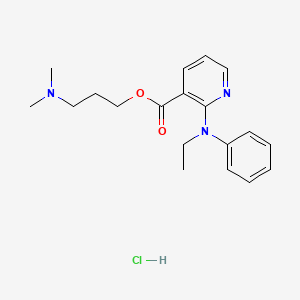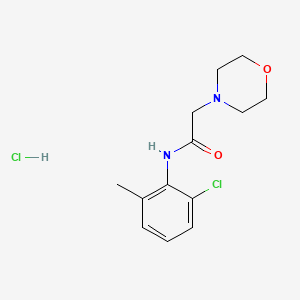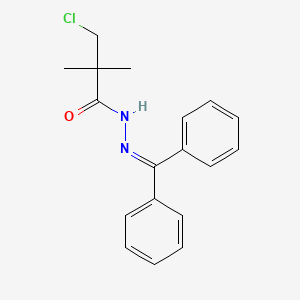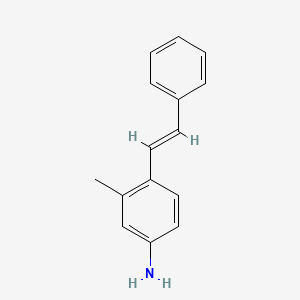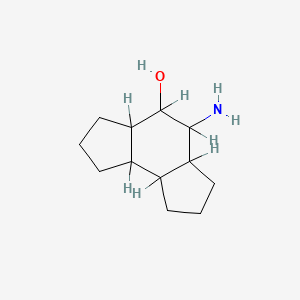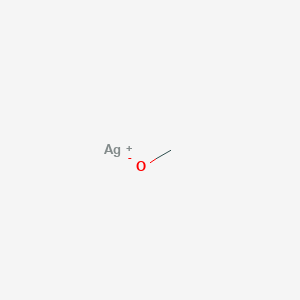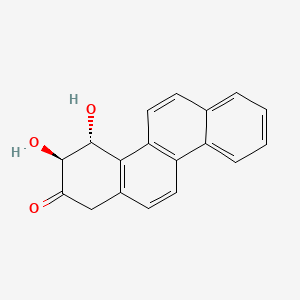
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic ring formation: Using cyclization reactions to form the polycyclic structure.
Hydroxylation: Introducing hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Stereoselective synthesis: Employing chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- has various applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of novel derivatives.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilizing its unique chemical properties in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and altering their activity.
Receptor binding: Interacting with cellular receptors and modulating signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysenes: Other polycyclic aromatic hydrocarbons with similar structures.
Hydroxychrysenes: Compounds with hydroxyl groups at different positions.
Dihydroxychrysenes: Compounds with two hydroxyl groups.
Uniqueness
2(1H)-Chrysenone, 3,4-dihydro-3,4-dihydroxy-, (3S-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups, which can significantly influence its chemical reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
77223-50-8 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydroxy-3,4-dihydro-1H-chrysen-2-one |
InChI |
InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-8,17-18,20-21H,9H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
CMASQHPDXRRICX-QZTJIDSGSA-N |
Isomerische SMILES |
C1C2=C([C@H]([C@@H](C1=O)O)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1C2=C(C(C(C1=O)O)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


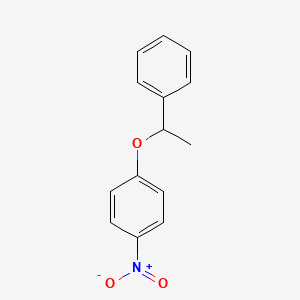

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
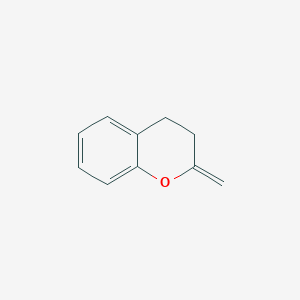
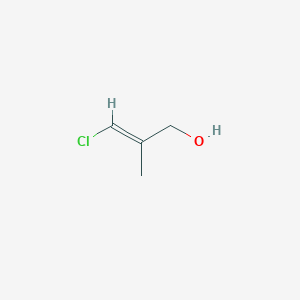
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
